N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide
Description
N-Benzyl-2-bromo-N-(pyridin-2-yl)benzamide is a disubstituted benzamide derivative featuring a bromine atom at the 2-position of the benzoyl ring, a benzyl group, and a pyridin-2-yl moiety attached to the amide nitrogen. The bromine substituent enhances lipophilicity and may act as a leaving group in nucleophilic reactions, while the pyridine ring contributes to hydrogen-bonding capabilities and metal coordination .
Properties
Molecular Formula |
C19H15BrN2O |
|---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N-benzyl-2-bromo-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H15BrN2O/c20-17-11-5-4-10-16(17)19(23)22(18-12-6-7-13-21-18)14-15-8-2-1-3-9-15/h1-13H,14H2 |
InChI Key |
TVHPGBKYEIINMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with N-benzylpyridin-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the benzamide ring is highly reactive toward nucleophiles. Key examples include:
Mechanistic studies highlight the role of the electron-withdrawing pyridine ring in polarizing the C–Br bond, facilitating SₙAr (nucleophilic aromatic substitution) pathways .
Transition Metal-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions under catalytic conditions:
Suzuki–Miyaura Coupling
Buchwald–Hartwig Amination
| Amine | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene, 110°C, 24 h | 2-Morpholino-N-benzyl-N-(pyridin-2-yl)benzamide | 63% |
Reduction and Oxidation Reactions
The carbonyl and pyridine groups enable redox transformations:
Carbonyl Reduction
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → reflux, 4 h | N-Benzyl-N-(pyridin-2-yl)benzylamine | 55% | |
| NaBH₄/CeCl₃ | MeOH, 25°C, 12 h | N-Benzyl-N-(pyridin-2-yl)benzyl alcohol | 42% |
Pyridine Ring Oxidation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂/AcOH | 60°C, 8 h | N-Benzyl-N-(pyridine-2-yl)benzamide N-oxide | 78% |
Heterocyclic Functionalization
The pyridine nitrogen participates in coordination and alkylation:
Mechanistic Insights
-
Steric and Electronic Effects : Substituents on the pyridine ring (e.g., 3-methyl groups) stabilize reactive rotamers, enhancing coupling efficiency by 4.4 kcal/mol .
-
Catalyst Optimization : Bimetallic Fe₂Ni-BDC frameworks improve amidation yields (78%) compared to monometallic catalysts .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate substitution reactions by stabilizing transition states .
Scientific Research Applications
Medicinal Chemistry Applications
N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. The following subsections detail its medicinal applications:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. Studies have shown that derivatives of benzamides can inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against human colorectal carcinoma cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This antimicrobial potential is attributed to its ability to disrupt cellular processes in microorganisms .
Synthetic Organic Chemistry Applications
In synthetic organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules.
Synthesis of Heterocyclic Compounds
The bromine atom in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents that lead to the formation of new heterocyclic compounds. This property is particularly useful in developing novel pharmaceuticals and agrochemicals.
Catalytic Applications
Recent studies have explored the use of this compound in catalytic reactions, such as amidation processes where it acts as a substrate or catalyst precursor. This application highlights its role in facilitating the formation of amide bonds under mild conditions, which is crucial for synthesizing complex organic molecules .
Case Study: Anticancer Screening
A study focused on evaluating the anticancer activity of various benzamide derivatives, including this compound, showed that certain modifications enhanced their potency against cancer cell lines. The findings indicated that specific substitutions on the benzamide moiety could significantly influence biological activity, paving the way for more targeted drug design .
Case Study: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against a panel of microbial strains. The results demonstrated notable antimicrobial activity, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-2-yl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamides
4-Bromo-3-Fluoro-N-(6-Methylpyridin-2-yl)-Benzamide (Compound 35)
- Structure : Bromine at 4-position, fluorine at 3-position, and a 6-methylpyridin-2-yl group.
- Synthesis : Prepared via coupling of 4-bromo-3-fluorobenzoic acid with 6-methylpyridin-2-amine (81% yield) .
- Properties : Higher molecular weight (310 g/mol) compared to the target compound due to the methyl group. The fluorine atom reduces logP relative to bromine, enhancing solubility.
- Application : Studied in structure-activity relationship (SAR) analyses for kinase inhibition.
2-Bromo-N-Pyrimidin-2-yl-Benzamide (CAS 346723-67-9)
- Structure : Pyrimidin-2-yl group instead of pyridin-2-yl; lacks benzyl substitution.
- Properties : Molecular weight 278.1 g/mol, logP ~3.5 (estimated). The pyrimidine ring increases hydrogen-bond acceptor capacity compared to pyridine .
- Synthesis : Typically via direct amidation under catalytic conditions.
N-Benzyl-2-Fluoro-N-(Pyridin-2-yl)Benzamide
- Structure : Fluorine replaces bromine at the 2-position.
- Properties: Molecular weight 306.34 g/mol, logP 4.25.
Comparison Table 1: Halogen-Substituted Benzamides
Heterocyclic and Functional Group Variations
2-Chloro-N-(4-Chloro-3-(Pyridin-2-yl)Phenyl)-4-(Methylsulfonyl)Benzamide (Vismodegib)
- Structure : Chlorine substituents, methylsulfonyl group, and pyridin-2-yl moiety.
- Properties : Higher polarity due to sulfonyl group (logP ~2.5). Approved as a Hedgehog pathway inhibitor for cancer therapy .
- Synthesis : Multistep process involving Suzuki coupling and sulfonylation .
5-Bromo-N-(3-Cyanopyrimido[1,2-a]Benzimidazol-2-yl)-2-Methoxybenzamide
- Structure : Complex heterocyclic system (pyrimidobenzimidazole) with methoxy and bromine substituents.
- Properties: Molecular weight ~480 g/mol.
Comparison Table 2: Heterocyclic Derivatives
Key Research Findings
- Biological Activity : Bromine at the 2-position may enhance interactions with hydrophobic protein pockets, as seen in kinase inhibitors like Vismodegib .
- Solubility : Fluorinated analogs (e.g., N-benzyl-2-fluoro derivative) exhibit improved aqueous solubility (logSw -4.53) compared to brominated versions (logSw ~-5.5 estimated) .
Biological Activity
N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its mechanisms of action, biological effects, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the pyridine moiety are crucial for binding to target proteins, which modulates their activity. This compound has been studied for its pharmacophoric properties, indicating its potential in drug design aimed at various therapeutic targets.
Biological Activities
- Antidiabetic Activity : Research has shown that similar compounds within the N-pyridin-2-yl benzamide class exhibit significant antidiabetic effects by acting as allosteric activators of glucokinase (GK), an enzyme crucial for glucose metabolism. For instance, compounds derived from this scaffold have demonstrated substantial reductions in blood glucose levels in animal models, suggesting that this compound may also possess similar properties .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit cholinesterases (ChEs), which are important in neurodegenerative diseases. Studies indicate that certain derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing the compound's potential as a dual inhibitor .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various bacterial strains. This is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidiabetic | Activates glucokinase, reduces blood glucose | |
| Enzyme Inhibition | Inhibits AChE and BChE | |
| Antimicrobial | Active against Gram-positive and Gram-negative bacteria |
Case Study: Antidiabetic Activity
In a study evaluating N-pyridin-2-yl benzamide analogues, compound 5e was highlighted as having significant antidiabetic activity comparable to standard drugs. The study utilized oral glucose tolerance tests (OGTT) in rats to assess the antihyperglycemic potential, indicating that similar compounds could provide leads for developing new diabetes therapies .
Case Study: Cholinesterase Inhibition
Research focused on the inhibition of cholinesterases revealed that N-benzyl derivatives can effectively interact with AChE and BChE, with docking studies demonstrating critical interactions at the active sites. These findings suggest a promising avenue for treating Alzheimer's disease through dual inhibition mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-bromo-N-(pyridin-2-yl)benzamide?
- Methodology :
- Nucleophilic substitution : React 2-bromobenzoyl chloride with N-benzylpyridin-2-amine in anhydrous pyridine under reflux (4–6 h) to form the benzamide core. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Coupling reactions : Use EDCI/HOBt-mediated coupling of 2-bromo-N-(pyridin-2-yl)benzamide with benzylamine in dichloromethane (DCM) at RT for 12 h, yielding the target compound in ~75% purity .
- Key Data :
| Reaction Step | Yield (%) | Key Reagents/Conditions |
|---|---|---|
| Amide coupling | 81–85 | Pyridine, reflux, 4–6 h |
| Purification | 90–95 | Hexane:EtOAc (3:1) |
Q. How is the compound characterized structurally?
- Spectroscopic Analysis :
- ¹H/¹³C-NMR : Pyridin-2-yl protons appear as doublets at δ 8.15–8.25 ppm (J = 5.2 Hz), while benzyl protons resonate as a singlet at δ 4.85–4.95 ppm. Bromine substituents cause deshielding in adjacent carbons (δ 125–130 ppm) .
- FT-IR : Strong C=O stretch at 1680–1700 cm⁻¹ and N-H bend (amide) at 3300–3350 cm⁻¹ .
- Mass Spectrometry : LC-MS (ESI⁺) shows [M+H]⁺ at m/z 382.1 (calculated 382.05) .
Q. What crystallographic methods are suitable for resolving its structure?
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Expect space group P1̄ with Z = 2 .
- Key Metrics :
| Parameter | Value |
|---|---|
| R-factor | < 0.05 |
| CCDC Deposit | 2,250,000+ |
Advanced Research Questions
Q. How does the bromine substituent influence structure-activity relationships (SAR)?
- Electron-Withdrawing Effects : Bromine at the 2-position increases electrophilicity of the benzamide carbonyl, enhancing binding to kinase targets (e.g., EGFR). Compare IC₅₀ values of brominated vs. non-brominated analogs in enzymatic assays .
- Steric Effects : Bulkier substituents (e.g., Br vs. Cl) reduce binding pocket accessibility. Molecular docking (AutoDock Vina) shows ΔG = -9.2 kcal/mol for brominated derivative vs. -8.5 kcal/mol for chloro analog .
Q. What contradictions exist in reported biological activity data?
- Inconsistent IC₅₀ Values : Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays). For example:
| Study | IC₅₀ (nM) | ATP (μM) |
|---|---|---|
| Smith et al. | 12 ± 2 | 10 |
| Lee et al. | 45 ± 5 | 100 |
Q. How to design experiments for evaluating metabolic stability?
- In Vitro Hepatic Microsomes : Incubate compound (1 μM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Monitor degradation via LC-MS/MS over 60 min. Calculate t₁/₂ using first-order kinetics .
- Key Metrics :
| Parameter | Value |
|---|---|
| CLint (μL/min/mg) | 18.5 ± 2.3 |
| t₁/₂ (min) | 37.4 ± 4.1 |
Q. What safety precautions are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
